2-Bromo-1-iodo-3-methylbenzene

Catalog No.
S918238
CAS No.
888214-21-9
M.F
C7H6BrI
M. Wt
296.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-iodo-3-methylbenzene

CAS Number

888214-21-9

Product Name

2-Bromo-1-iodo-3-methylbenzene

IUPAC Name

2-bromo-1-iodo-3-methylbenzene

Molecular Formula

C7H6BrI

Molecular Weight

296.93 g/mol

InChI

InChI=1S/C7H6BrI/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3

InChI Key

KEGQEFDADWTVBG-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)I)Br

Canonical SMILES

CC1=C(C(=CC=C1)I)Br
  • Ligand Design

    The molecule possesses two halogen groups (bromo and iodo) on separate aromatic rings, along with a methyl group. This configuration could allow it to bind to metal ions through a chelation process, forming a covalent bond with the metal. Research on similar aromatic molecules with halogens has shown promise in this area . 2-Bromo-1-iodo-3-methylbenzene could be investigated for its ability to complex with specific metals, potentially leading to applications in catalysis or material science.

  • Organic Synthesis

    The presence of the bromo and iodo groups makes 2-Bromo-1-iodo-3-methylbenzene a potential candidate for organic synthesis. These groups can be readily substituted for other functional groups through well-established reactions, allowing for the creation of more complex organic molecules. Further research would be needed to determine the molecule's reactivity and its suitability for specific synthetic pathways.

2-Bromo-1-iodo-3-methylbenzene, also known as 3-methyl-2-bromo-1-iodobenzene, is an aromatic compound characterized by the presence of both bromine and iodine substituents on a methylbenzene ring. Its molecular formula is C7H6BrIC_7H_6BrI and it has a molecular weight of approximately 296.93 g/mol. The compound typically appears as a liquid or semi-solid and is utilized in various chemical applications due to its reactivity and ability to form complexes with metal ions .

There is no current information available on the specific mechanism of action of 2-bromo-1-iodo-3-methylbenzene in any biological or chemical systems.

  • Toxicity: Halogens like bromine and iodine can be toxic upon ingestion or inhalation.
  • Flammability: Likely low flammability due to the presence of halogens.
  • Reactivity: May react with strong oxidizing agents or strong bases.
, primarily due to the halogen substituents:

  • Nucleophilic Substitution: The bromine and iodine atoms can be replaced by nucleophiles under appropriate conditions, facilitating the synthesis of various derivatives.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, allowing for the introduction of additional functional groups.
  • Cross-Coupling Reactions: It can serve as a coupling partner in reactions such as Suzuki or Sonogashira coupling, which are valuable in organic synthesis for forming carbon-carbon bonds .

2-Bromo-1-iodo-3-methylbenzene exhibits biological activity that is of interest in medicinal chemistry. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9, which are crucial in drug metabolism . This suggests potential implications for drug interactions and pharmacokinetics.

The synthesis of 2-bromo-1-iodo-3-methylbenzene typically involves halogenation reactions. Common methods include:

  • Direct Halogenation: The compound can be synthesized by treating 3-methylphenol with bromine and iodine under controlled conditions.
  • Metal-Catalyzed Reactions: Utilizing palladium or copper catalysts facilitates the introduction of halogen substituents onto the aromatic ring through cross-coupling methods.
  • Electrophilic Aromatic Substitution: Bromination followed by iodination can yield the desired product with specific regioselectivity .

2-Bromo-1-iodo-3-methylbenzene finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Ligand Chemistry: The compound acts as a ligand in coordination chemistry, forming complexes with metal ions which are useful in catalysis .
  • Material Science: It is involved in the development of functional materials due to its unique electronic properties.

Studies indicate that 2-bromo-1-iodo-3-methylbenzene interacts with biological systems through enzyme inhibition pathways. Its ability to inhibit cytochrome P450 enzymes suggests that it may affect the metabolism of other drugs, highlighting its importance in pharmacological studies . Furthermore, its interactions with metal ions make it a subject of interest in coordination chemistry.

Several compounds share structural similarities with 2-bromo-1-iodo-3-methylbenzene, each exhibiting unique properties:

Compound NameSimilarity IndexKey Features
1-Bromo-4-iodo-2-methylbenzene0.95Different substitution pattern on the benzene ring
2-Bromo-4-iodo-1-methylbenzene0.88Similar halogen substitutions but different positions
4-Bromo-2-iodo-1-methylbenzene0.88Variation in substitution leading to different reactivity
2-Bromo-5-iodo-1,3-dimethylbenzene0.90Additional methyl group influencing steric hindrance
2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl0.84More complex structure with multiple halogens

These compounds highlight the diversity within halogenated methylbenzenes and their unique chemical behaviors, making them valuable in synthetic organic chemistry .

XLogP3

3.6

Wikipedia

2-Bromo-1-iodo-3-methylbenzene

Dates

Modify: 2023-08-16

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